molecular formula C12H17BrO B8432155 6-(4-Hydroxyphenyl)hexyl bromide

6-(4-Hydroxyphenyl)hexyl bromide

Cat. No.: B8432155
M. Wt: 257.17 g/mol
InChI Key: YDCHLTHSRJZOLW-UHFFFAOYSA-N
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Description

6-(4-Hydroxyphenyl)hexyl bromide is a brominated alkylphenol derivative featuring a six-carbon aliphatic chain terminated by a bromide group and a para-hydroxyphenyl substituent. This compound is structurally characterized by its amphiphilic nature, combining a hydrophobic hexyl chain with a polar hydroxyphenyl group. Such a structure enables diverse reactivity, including nucleophilic substitution (via the bromide) and hydrogen bonding or conjugation (via the phenolic hydroxyl group).

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

4-(6-bromohexyl)phenol

InChI

InChI=1S/C12H17BrO/c13-10-4-2-1-3-5-11-6-8-12(14)9-7-11/h6-9,14H,1-5,10H2

InChI Key

YDCHLTHSRJZOLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCBr)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(4-hydroxyphenyl)hexyl bromide with structurally related brominated compounds, focusing on substituent effects, synthesis, applications, and physicochemical properties.

Table 1: Key Comparisons of this compound and Analogues

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Synthesis Yield Key Applications/Properties References
This compound -OH (para), -Br ~285.2 (estimated) N/A Potential use in polymers, drug conjugation
6-Phenylhexyl bromide Phenyl (-C₆H₅), -Br 243.2 N/A Intermediate in organic synthesis
6-(2,5-Dimethoxy-4-phthalimidopropyl)hexyl bromide -OCH₃, phthalimido, -Br ~555.4 27% Ligand synthesis for nanocrystal conjugation
6-(Boc-amino)hexyl bromide -NHBoc (tert-butoxycarbonyl-protected amine), -Br ~280.2 N/A Conjugation in polymer vesicles
Hexyltriphenylphosphonium bromide Triphenylphosphonium, -Br 427.36 N/A Antimicrobial agents, materials science
Tributylhexylphosphonium bromide Tributylphosphonium, -Br ~379.3 N/A Hydrophobic ionic liquids, electrochemistry

Structural and Functional Differences

  • Phenyl vs. Hydroxyphenyl Substituents :

    • 6-Phenylhexyl bromide () lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity compared to this compound. This difference impacts solubility and reactivity in aqueous systems .
    • 6-(2,5-Dimethoxy-4-phthalimidopropyl)hexyl bromide () contains electron-donating methoxy and bulky phthalimido groups, which enhance steric hindrance and alter nucleophilic substitution kinetics compared to the hydroxyphenyl analogue .
  • Phosphonium Salts: Hexyltriphenylphosphonium bromide () and tributylhexylphosphonium bromide () feature positively charged phosphorus centers, making them ionic liquids with distinct thermal stability (>200°C) and applications in catalysis or antimicrobial coatings. These contrast with the neutral, phenolic hydroxyl group in this compound .

Challenges and Limitations

  • Synthetic Yields: Low yields (27–30%) in brominated alkylphenol synthesis necessitate optimization of reaction conditions (e.g., stoichiometry, temperature) .
  • Stability: Phenolic hydroxyl groups may limit thermal or alkaline stability in polymer applications compared to methoxy or phosphonium-based analogues .

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